molecular formula C16H19N3O3 B2808972 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 893984-67-3

2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No.: B2808972
CAS No.: 893984-67-3
M. Wt: 301.346
InChI Key: ZTSMMFXKKBIISR-UHFFFAOYSA-N
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Description

The compound 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a synthetic indole derivative featuring a 2-oxoacetamide group at the 3-position of the indole ring and a diethylamino-substituted oxoethyl moiety at the 1-position. This structural framework is shared with several pharmacologically active analogs, where modifications to substituents significantly influence biological activity, solubility, and target specificity. Indole derivatives are recognized as privileged structures in medicinal chemistry due to their versatility in interacting with diverse biological targets, including cannabinoid receptors, caspases, and cancer cell pathways .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-18(4-2)14(20)10-19-9-12(15(21)16(17)22)11-7-5-6-8-13(11)19/h5-9H,3-4,10H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSMMFXKKBIISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide typically involves the reaction of indole derivatives with diethylamino compounds under controlled conditions. One common method includes the use of indole-3-carbaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and acylation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related indol-3-yl-oxoacetamides, emphasizing substituent effects on biological activity and physicochemical properties.

Substitution at the Indole 1-Position

The 1-position of the indole ring is critical for modulating receptor affinity and pharmacokinetics.

Adamantane-Substituted Derivatives
  • Example : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5r in ).
    • Activity : Compound 5r exhibited potent cytotoxicity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) by inducing caspase-8-dependent apoptosis .
    • Structural Impact : The adamantane group enhances lipophilicity, improving membrane permeability and interaction with hydrophobic binding pockets in cancer targets.
Fluorinated Alkyl Chains
  • Example: N-(Adamantan-1-yl)-2-(1-(2-(2-fluoroethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide (8, ). Activity: Demonstrated high CB2 receptor selectivity (Ki = 6.2 nM), attributed to fluorine’s electronegativity and enhanced hydrogen bonding . Comparison: The diethylamino group in the target compound may confer different solubility and receptor-binding profiles compared to fluorinated analogs.
Diethylamino-Oxoethyl Group

Substitution at the Indole 3-Position

The 2-oxoacetamide group at the 3-position is a conserved pharmacophore in many analogs.

Methoxy-Substituted Indoles
  • Example: 2-(6-Methoxy-1H-indol-3-yl)-2-oxoacetamide ().
Heterocyclic Modifications
  • Example: N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (). Activity: The 3,4-dimethoxyphenethyl group may engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in the diethylamino-substituted target compound .

Biological Activity

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is an indole-derived molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features:

  • An indole ring , which is known for its presence in many natural products and pharmacologically active compounds.
  • A diethylamino group , which may enhance solubility and bioavailability.
  • Two oxoacetamide functionalities , which are often associated with biological activity, particularly in anticancer research.

Biological Activity

Research indicates that compounds similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide exhibit significant biological activities, particularly in cancer treatment. The following table summarizes some of the biological activities associated with this class of compounds:

Compound NameStructural FeaturesBiological Activity
N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl) - 2-oxoacetamidesIndole core with various substitutionsCytotoxic against HepG2 cells
Spiro[cycloalkyl-1,3'-indol] compoundsIndole fused with cycloalkane structuresPotential inhibitors of p38 MAPK
4-methyl-N-(1,2-oxazol-3-yl)benzamide derivativesOxazole ring substitution on benzamideAnticancer properties under investigation

The biological activity of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is believed to involve:

  • Inhibition of key kinases : Similar indole derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways, suggesting a mechanism that could induce apoptosis in cancer cells.
  • Caspase-dependent pathways : Some studies indicate that these compounds can activate caspases, leading to programmed cell death in cancer cell lines such as HepG2.

Case Studies

Several studies have explored the efficacy of indole-based compounds:

  • Cytotoxicity against HepG2 Cells : Research demonstrated that derivatives of oxoacetamides induced significant cytotoxic effects on HepG2 liver cancer cells, highlighting the potential therapeutic applications of such compounds .
    • Study Findings : The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50%, showcasing the potency of these derivatives.
  • Inhibition of Cancer Cell Proliferation : Another case study investigated the effects of indole derivatives on various cancer cell lines, revealing their ability to inhibit cell proliferation through modulation of signaling pathways .

Synthesis Methods

The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide can be achieved through several methodologies:

  • Nucleophilic Addition : The initial step often involves nucleophilic addition reactions followed by dehydration and cyclization processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:

  • Step 1 : Alkylation of indole-3-carboxaldehyde using 2-(diethylamino)-2-oxoethyl chloride in the presence of a base (e.g., triethylamine) to introduce the diethylamino-oxoethyl group .
  • Step 2 : Formation of the 2-oxoacetamide moiety via condensation with ethyl oxalyl chloride under anhydrous conditions .
  • Step 3 : Purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .
  • Critical Parameters :
  • Temperature : 0–5°C for Step 1 to avoid side reactions.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) for regioselective alkylation .
  • Table 1 : Summary of Reaction Conditions
StepReagentsSolventTemp. (°C)Yield (%)
12-(Diethylamino)-2-oxoethyl chloride, Et₃NTHF0–565–70
2Ethyl oxalyl chloride, DIPEACH₂Cl₂2550–60

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents on the indole ring and acetamide groups. For example, the diethylamino group shows characteristic triplet signals at δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.5 ppm (NCH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₃₀N₄O₃ requires [M+H]⁺ = 459.229; observed: 459.231) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the oxoacetamide moiety and dihedral angles between indole and acetamide planes .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest potency .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays. Competitive binding is inferred from Ki values .
  • Table 2 : Preliminary Bioactivity Data
AssayTargetResult (IC₅₀/Ki)Reference
Cytotoxicity (HeLa)HeLa cells8.2 µM
Kinase InhibitionEGFR0.45 µM

Advanced Research Questions

Q. How can computational modeling guide the optimization of structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in EGFR’s ATP-binding pocket. Focus on hydrogen bonding between the oxoacetamide carbonyl and Lys721 .
  • QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors. For example, a QSAR model for kinase inhibition (R² = 0.82) highlights the critical role of the diethylamino group in membrane permeability .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., <20% oral bioavailability in mice due to poor solubility). Reformulate with PEGylated nanoparticles to enhance solubility by 3-fold .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic oxidation of the indole ring (e.g., hydroxylation at C5 reduces activity) .

Q. How can reaction yields be improved while minimizing by-products?

  • Methodological Answer :

  • By-Product Analysis : UPLC-MS identifies dimerization products (e.g., via Michael addition at the indole C2 position). Mitigate by lowering reaction temps (<0°C) and using bulky bases (e.g., DBU) .
  • Flow Chemistry : Continuous flow systems reduce residence time, improving yield to 85% for Step 2 .

Q. What stability studies are critical for long-term storage and formulation?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH). HPLC tracks degradation products (e.g., hydrolysis of the acetamide group at pH <3) .
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to prevent oxidative degradation .

Data Contradictions and Validation

  • Evidence Conflict : Synthesis yields in (70%) vs. (50–60%) suggest solvent polarity impacts nucleophilicity. Validate via DOE (Design of Experiments) screening THF vs. DMF .
  • Bioactivity Discrepancies : Higher IC₅₀ in (8.2 µM) vs. lower Ki in (0.45 µM) may reflect assay specificity (cell permeability vs. direct enzyme binding). Confirm via orthogonal assays (e.g., cellular thermal shift assays) .

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